Home > Products > Screening Compounds P46415 > N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl
N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl - 2055840-41-8

N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl

Catalog Number: EVT-1749534
CAS Number: 2055840-41-8
Molecular Formula: C20H23BrClN3O4
Molecular Weight: 484.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Erlotinib Hydrochloride (N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride)

Compound Description: Erlotinib hydrochloride, also known as Tarceva, is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. [] It exhibits anti-cancer properties and is used to treat non-small cell lung cancer and other hyperproliferative diseases. [, ] The hydrochloride salt of erlotinib exhibits polymorphism, with different crystalline forms possessing varying physical and chemical properties. [, ] Studies have explored its degradation pathways under stress conditions, revealing susceptibility to hydrolysis and photolysis. []

N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine Napsylate

Compound Description: This compound represents the napsylate salt form of erlotinib. [] Research indicates that the napsylate salt displays superior physical and chemical properties compared to other previously known salts of erlotinib. [] This improved profile makes it particularly promising for developing anti-cancer therapies and treating hyperproliferative disorders. []

6-(2-Hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine

Compound Description: This molecule is a degradation product of erlotinib hydrochloride, identified during stability studies under stress conditions. [] Its formation involves hydrolysis of one of the methoxy groups in the 2-methoxyethoxy side chain. []

6,7-Bis(2-methoxyethoxy)quinazolin-4-amine

Compound Description: This molecule is another degradation product of erlotinib hydrochloride observed during stability studies. [] It results from the cleavage of the entire N-(3-ethynylphenyl) substituent from the quinazoline core. []

N-(3-Ethynylphenyl)-6, 7-bis (2-methoxyethoxy)-2-oxy-quinazolin-4-amine

Compound Description:Identified as a degradation product of erlotinib hydrochloride, this compound arises from oxidation of the quinazoline core. [] This modification introduces an oxygen atom at the 2-position of the quinazoline ring system. []

N1-(3-ethynylphenyl)-6-methyl-N5-(3-(6-(methylamino)pyrimidin-4-yl)pyridin-2-yl) isoquinoline-1,5-diamine (Compound 1)

Compound Description:Compound 1, like erlotinib (Compound 2), is a kinase inhibitor containing a terminal phenyl acetylene moiety. [] Studies have shown that it undergoes cytochrome P450 bioactivation, leading to the formation of various oxidative metabolites, including a unique benzaldehyde product in the presence of N-acetyl cysteine or glutathione. []

Overview

N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of targeted therapies for various diseases. This compound features a quinazoline core, which is known for its biological activity, especially in the modulation of receptor-type kinases. The presence of the bromophenyl and methoxyethoxy substituents enhances its pharmacological properties.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is often associated with medicinal preparations aimed at treating conditions mediated by receptor kinases, such as certain types of cancer. The compound's structure allows it to interact with specific biological targets, making it a candidate for therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes:

  1. Formation of the Quinazoline Core: This is achieved through cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives and aldehydes.
  2. Bromination: The introduction of the bromine atom onto the phenyl ring can be accomplished using brominating agents like N-bromosuccinimide under controlled conditions.
  3. Substitution Reactions: The methoxyethoxy groups are introduced through nucleophilic substitution reactions where methoxyethanol derivatives are reacted with the quinazoline intermediate.

Each step requires careful optimization of reaction conditions (temperature, solvents, catalysts) to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula for N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride is C18H22BrN3O5C_{18}H_{22}BrN_3O_5, with a molecular weight of approximately 426.29 g/mol.

The structural representation can be summarized as follows:

  • Quinazoline Core: A bicyclic structure containing two fused rings with nitrogen atoms.
  • Substituents:
    • A bromophenyl group at the nitrogen position.
    • Two methoxyethoxy groups at positions 6 and 7.

The compound typically appears as a white to light yellow solid with a melting point ranging from 190 °C to 194 °C .

Chemical Reactions Analysis

Reactions and Technical Details

N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.
  2. Deprotonation Reactions: The amine group may undergo protonation or deprotonation depending on the pH, influencing its reactivity in biological systems.
  3. Coupling Reactions: This compound can also be involved in coupling reactions to form more complex molecules for drug development.

These reactions are crucial for modifying the compound to enhance its pharmacological profile or to create derivatives with improved efficacy.

Mechanism of Action

Process and Data

The mechanism of action for N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride primarily involves inhibition or modulation of receptor-type kinases, particularly those involved in tumor growth and progression.

  1. Target Interaction: The compound binds to specific kinase domains, inhibiting their activity.
  2. Signal Transduction Modulation: By inhibiting these kinases, it alters downstream signaling pathways that are critical for cell proliferation and survival.
  3. Therapeutic Effects: This modulation can lead to reduced tumor growth and increased apoptosis in cancer cells.

Quantitative data on binding affinities and IC50 values would typically be derived from enzyme assays or cellular assays.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: White to light yellow crystalline solid.
  • Melting Point: 190 °C to 194 °C .
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic nature.
  • Stability: Sensitive to air; should be stored under inert gas conditions to prevent degradation.

These properties are essential for determining the handling, storage, and application methods for this compound.

Applications

Scientific Uses

N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride has several applications in scientific research:

  1. Cancer Research: Used as a lead compound in developing targeted therapies against various cancers by inhibiting specific kinases involved in tumorigenesis.
  2. Pharmacological Studies: Investigated for its effects on signaling pathways related to cell growth and apoptosis.
  3. Drug Development: Serves as a scaffold for synthesizing new derivatives aimed at enhancing efficacy or reducing side effects.
Introduction to Quinazolinamine Pharmacophores

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. The compound N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride (C₂₀H₂₃BrClN₃O₄; MW: 484.77 g/mol) exemplifies strategic molecular modifications to enhance target affinity and physicochemical properties [1] [5]. Its core quinazolin-4-amine structure enables reversible binding to kinase ATP sites, while substitutions modulate pharmacokinetic behavior and target engagement [6] .

Table 1: Key Identifiers of N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl

PropertyIdentifier
IUPAC NameN-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride
CAS Number328528-74-1 (free base); 127263953 (HCl)
Molecular FormulaC₂₀H₂₃BrClN₃O₄
SMILESBrc1cc(ccc1)Nc2ncnc3c2cc(c(c3)OCCOC)OCCOC.Cl
InChI KeyKEVQIMOUSDOXMB-UHFFFAOYSA-N
Key SynonymsErlotinib impurity 3; AldrichCPR VBP00238

Historical Evolution of Quinazoline Derivatives in Medicinal Chemistry

The quinazoline scaffold was first synthesized in 1869 via condensation of anthranilic acid and cyanide in ethanol [6]. The Niementowski synthesis (1903) later established a robust route using anthranilic acid and formamide, forming o-amidobenzamide intermediates that cyclize to 4(3H)-quinazolinones [6]. Early applications focused on natural products like the antimalarial quinazolinone alkaloid from Dichroa febrifuga [6].

Modern innovations include:

  • Green Synthesis: Microwave-assisted Niementowski reactions improve yields and reduce reaction times (e.g., 74–97% yield in solvent-free conditions) [6].
  • Catalytic Advances: Copper-catalyzed cyclo-condensation of anthranilamides and aldehydes enables efficient heterocycle formation [6].
  • Drug Development: Marketed drugs such as erlotinib (2004) demonstrate the therapeutic viability of 6,7-bis(2-methoxyethoxy)quinazolin-4-amines in oncology [5] . The bromophenyl analog emerged as a key intermediate in optimizing EGFR inhibitors, leveraging halogen bonding for enhanced kinase affinity [7] .

Table 2: Milestones in Quinazoline-Based Drug Development

YearDevelopmentImpact
1869First synthesis of quinazolinoneFoundation for heterocyclic chemistry
1903Niementowski synthesis optimizationScalable route to 4(3H)-quinazolinones
2004Erlotinib FDA approvalValidated 6,7-bis(alkoxy)quinazolines for NSCLC
2020sBromophenyl derivatives as synthetic intermediatesEnabled resistance-refractory EGFR inhibitors

Structural Significance of 3-Bromophenyl and Bis(2-Methoxyethoxy) Substitutions

The pharmacophore of this compound integrates three strategic elements:

1.2.1. Quinazolin-4-amine Core

  • Serves as a planar hinge-binding motif, forming hydrogen bonds with kinase ATP pockets.
  • The protonatable N1 enhances solubility in acidic media, while N3 facilitates molecular interactions [6].

1.2.2. 3-Bromophenyl Group

  • Electronic Effects: Bromine induces a dipole, strengthening hydrophobic pocket interactions (e.g., EGFR Leu694/Glu692) [8] .
  • Steric Influence: The meta-substitution orients the ring away from solvent-exposed regions, minimizing entropy penalties upon binding.
  • Synthetic Versatility: Bromine enables cross-coupling reactions to generate analogs like erlotinib (where Br is replaced by ethynyl) [10].

1.2.3. 6,7-Bis(2-Methoxyethoxy) Side Chains

  • Solubility Modulation: Ether-oxygen atoms improve aqueous solubility (log P ≈ 2.8) compared to alkyl-substituted analogs [8].
  • Conformational Flexibility: Ethylene glycol chains adopt extended conformations, bypassing steric hindrance in the kinase ribose pocket.
  • Hydrogen Bonding: Methoxy termini weakly coordinate with Asp831 in EGFR, enhancing residence time .

Table 3: Impact of Substituents on Physicochemical and Target Binding Properties

SubstituentRole in SolubilityRole in Target Binding
Quinazolin-4-amineModerate water solubilityH-bond donation/acceptance with kinase hinge
3-BromophenylLow water solubility; lipophilicHalogen bonding with hydrophobic residues
6,7-Bis(2-methoxyethoxy)Enhanced organic solubility (DMSO)Solvent-facing orientation; weak H-bond acceptor

Role in Targeted Therapy Development

This compound is a critical precursor in synthesizing third-generation EGFR inhibitors. Its bromophenyl group serves as a handle for Sonogashira coupling to install alkynyl linkers—key to generating triazole-based erlotinib derivatives that overcome T790M resistance [10].

1.3.1. Mechanistic Insights

  • Inhibits EGFR auto-phosphorylation (IC₅₀ ≈ 2 nM), competitively blocking ATP binding [10].
  • Bromine enhances membrane permeability, increasing cellular uptake in in vitro models (e.g., KYSE70 esophageal cancer cells) [8] .

1.3.2. Application in Drug Design

  • Analog Synthesis: Serves as an intermediate for erlotinib (replacement of Br with ethynyl) and triazole-linked derivatives [10].
  • Structure-Activity Relationship (SAR) Studies: Demonstrates that halogen retention maintains potency against resistant cell lines (H1650TR: IC₅₀ = 5.76 μM) .
  • Biological Screening: Used as a reference compound to optimize solubility-bioactivity balance in quinazoline libraries [5] [7].

Properties

CAS Number

2055840-41-8

Product Name

N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl

IUPAC Name

N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride

Molecular Formula

C20H23BrClN3O4

Molecular Weight

484.8 g/mol

InChI

InChI=1S/C20H22BrN3O4.ClH/c1-25-6-8-27-18-11-16-17(12-19(18)28-9-7-26-2)22-13-23-20(16)24-15-5-3-4-14(21)10-15;/h3-5,10-13H,6-9H2,1-2H3,(H,22,23,24);1H

InChI Key

KEVQIMOUSDOXMB-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCOC.Cl

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCOC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.